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Compound of Interest

Compound Name: 1-Bromo-2-iodoethane

Cat. No.: B1265497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for the compound 1-bromo-2-iodoethane. Due to the

limited availability of direct experimental spectra for this specific molecule in public databases,

this guide presents predicted data based on established spectroscopic principles and analysis

of structurally related compounds. Detailed experimental protocols for acquiring such spectra

are also provided, along with a visual representation of the molecular structure and its

expected spectroscopic correlations.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for

1-bromo-2-iodoethane. These predictions are derived from the analysis of similar halogenated

ethanes and are intended to serve as a reference for researchers working with this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1-Bromo-2-iodoethane
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~3.6 - 3.8 Triplet 2H ~6-7 -CH₂-I

~3.4 - 3.6 Triplet 2H ~6-7 Br-CH₂-

Rationale for Prediction: In the ¹H NMR spectrum, the methylene protons adjacent to the iodine

atom are expected to be slightly downfield compared to those adjacent to the bromine atom

due to the differing electronegativity and anisotropic effects of the halogens. Both signals are

anticipated to appear as triplets due to coupling with the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for 1-Bromo-2-iodoethane

Chemical Shift (δ, ppm) Assignment

~25 - 30 Br-CH₂-

~ -5 to 0 -CH₂-I

Rationale for Prediction: In the ¹³C NMR spectrum, the carbon attached to the more

electronegative bromine atom is expected to be deshielded and appear at a higher chemical

shift compared to the carbon bonded to the iodine atom. The carbon attached to iodine is

expected to be significantly shielded, potentially appearing at a very low or even negative

chemical shift value, a known effect for iodo-substituted carbons.[1]

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-Bromo-2-iodoethane
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Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Medium C-H stretching

1440 - 1400 Medium CH₂ scissoring

1280 - 1240 Medium CH₂ wagging

650 - 550 Strong C-Br stretching

550 - 480 Strong C-I stretching

Rationale for Prediction: The IR spectrum is expected to show characteristic C-H stretching and

bending vibrations for the methylene groups. The most prominent and diagnostic peaks will be

the strong absorptions in the fingerprint region corresponding to the C-Br and C-I stretching

vibrations.

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample

such as 1-bromo-2-iodoethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-bromo-2-iodoethane.

Materials:

1-Bromo-2-iodoethane sample

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tube (5 mm diameter)

Pipette and filter

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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Sample Preparation:

Dissolve approximately 5-20 mg of 1-bromo-2-iodoethane in about 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry vial.[2][3]

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into a clean 5 mm NMR tube to remove any particulate matter.[4]

The final volume of the solution in the NMR tube should be approximately 4-5 cm in

height.[2]

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters include a 30-45° pulse, a spectral width of ~220 ppm, a relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for

¹H, δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid 1-bromo-2-iodoethane.

Method 1: Neat Liquid on Salt Plates

Materials:

1-Bromo-2-iodoethane sample

Infrared-transparent salt plates (e.g., KBr or NaCl)

Pipette

FTIR spectrometer

Procedure:

Sample Preparation:

Ensure the salt plates are clean and dry.
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Place a small drop of the neat 1-bromo-2-iodoethane liquid onto the surface of one salt

plate.[5]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[6]

Instrument Setup:

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty beam path.

Data Acquisition:

Acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400

cm⁻¹.[7]

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

Materials:

1-Bromo-2-iodoethane sample

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium

crystal)

Pipette

Procedure:
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Instrument Setup:

Acquire a background spectrum with the clean, empty ATR crystal.

Sample Application:

Place a small drop of 1-bromo-2-iodoethane directly onto the ATR crystal surface.

Data Acquisition:

Acquire the sample spectrum using similar parameters as the transmission method (16-32

scans, 4 cm⁻¹ resolution).

Data Processing:

The software will generate the final spectrum.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone)

after the measurement.

Visualization of Spectroscopic Correlations
The following diagram illustrates the structure of 1-bromo-2-iodoethane and the correlation of

its atoms to the predicted NMR and IR spectroscopic signals.

Spectroscopic Correlations for 1-Bromo-2-iodoethane

Molecular Structure

NMR Spectroscopy IR Spectroscopy

Br CH₂ CH₂

¹H: ~3.4-3.6 ppm (t)¹³C: ~25-30 ppm C-H stretch
~2960-2850 cm⁻¹

C-Br stretch
~650-550 cm⁻¹

I

¹H: ~3.6-3.8 ppm (t) ¹³C: ~ -5 to 0 ppm C-I stretch
~550-480 cm⁻¹
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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